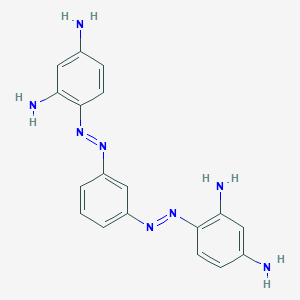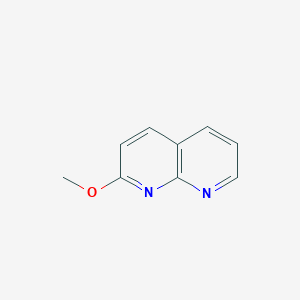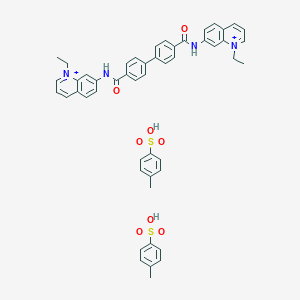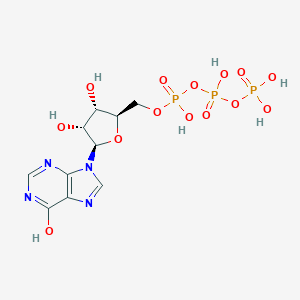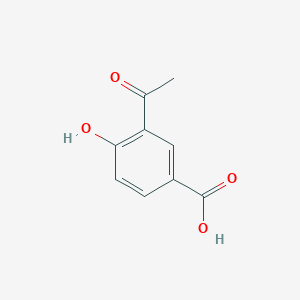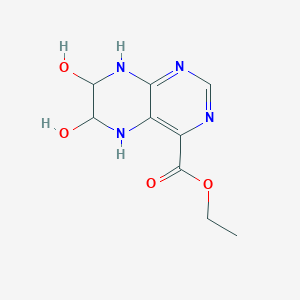
Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate (EDHF) is a chemical compound that belongs to the class of pteridines. It is a synthetic analog of the natural compound tetrahydrobiopterin (BH4), which plays a crucial role in the regulation of nitric oxide (NO) synthesis in the body. EDHF has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate involves the activation of endothelial nitric oxide synthase (eNOS) and the subsequent production of NO. NO is a potent vasodilator that relaxes the smooth muscle cells in blood vessels, leading to an increase in blood flow and a decrease in blood pressure. Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate also inhibits the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues.
Efectos Bioquímicos Y Fisiológicos
Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate has been shown to have a number of biochemical and physiological effects in the body. It can improve endothelial function, reduce oxidative stress, and regulate blood pressure and blood flow. Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate has also been shown to have anti-inflammatory and anti-apoptotic effects, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate in lab experiments is its stability and ease of synthesis. It can be synthesized in large quantities and stored for long periods of time without degradation. However, Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate is highly reactive and can be difficult to work with in some experimental setups. It also requires specialized equipment and expertise to measure its effects accurately.
Direcciones Futuras
There are several future directions for research on Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate. One area of interest is the development of new drugs that target the Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate pathway for the treatment of cardiovascular diseases. Another area of research is the investigation of the role of Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate in other physiological processes, such as inflammation and apoptosis. Additionally, new methods for the synthesis and measurement of Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate may lead to improved understanding of its mechanisms of action and potential applications in medicine.
Métodos De Síntesis
The synthesis of Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate involves the reaction of 6,7-dihydroxypteridine-2,4-dione with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with sodium borohydride to reduce the carbonyl group and form the desired ethyl ester.
Aplicaciones Científicas De Investigación
Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate has been studied extensively for its potential applications in the treatment of cardiovascular diseases such as hypertension, atherosclerosis, and ischemic heart disease. It has been shown to improve endothelial function by increasing the production of NO and reducing oxidative stress. Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate has also been investigated for its role in the regulation of blood pressure and blood flow in various organs.
Propiedades
Número CAS |
16008-54-1 |
|---|---|
Nombre del producto |
Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate |
Fórmula molecular |
C9H12N4O4 |
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate |
InChI |
InChI=1S/C9H12N4O4/c1-2-17-9(16)5-4-6(11-3-10-5)13-8(15)7(14)12-4/h3,7-8,12,14-15H,2H2,1H3,(H,10,11,13) |
Clave InChI |
GUTHJVWPHQUGBB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C(=NC=N1)NC(C(N2)O)O |
SMILES canónico |
CCOC(=O)C1=C2C(=NC=N1)NC(C(N2)O)O |
Sinónimos |
5,6,7,8-Tetrahydro-6,7-dihydroxy-4-pteridinecarboxylic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



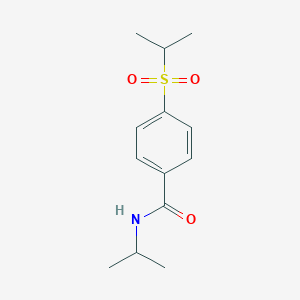
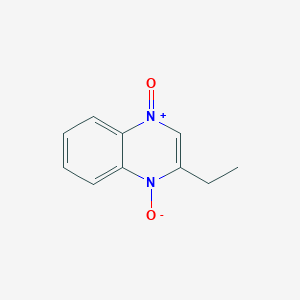
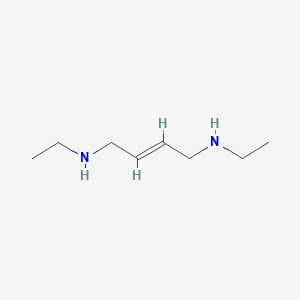
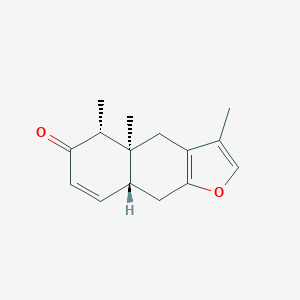
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)
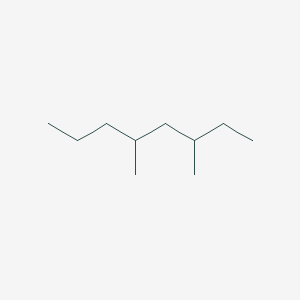

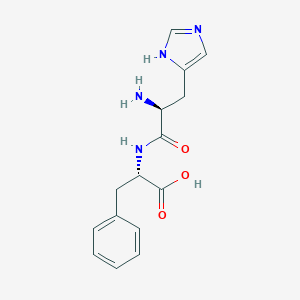
![3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl-](/img/structure/B92349.png)
